molecular formula C10H7NO B14435942 1H-Indeno[2,1-C][1,2]oxazole CAS No. 75333-30-1

1H-Indeno[2,1-C][1,2]oxazole

Cat. No.: B14435942
CAS No.: 75333-30-1
M. Wt: 157.17 g/mol
InChI Key: YFNKPWBFMFXYGP-UHFFFAOYSA-N
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Description

1H-Indeno[2,1-C][1,2]oxazole is a heterocyclic compound that features a fused ring system combining an indene and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indeno[2,1-C][1,2]oxazole can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . The Van Leusen reaction, which involves aldehydes and TosMIC (tosylmethyl isocyanide), is also widely used .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indeno[2,1-C][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Conclusion

1H-Indeno[2,1-C][1,2]oxazole is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and materials science.

Properties

CAS No.

75333-30-1

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

3H-indeno[2,1-c][1,2]oxazole

InChI

InChI=1S/C10H7NO/c1-2-4-8-7(3-1)5-10-9(8)6-12-11-10/h1-6,11H

InChI Key

YFNKPWBFMFXYGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CON3

Origin of Product

United States

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